molecular formula C20H10BrClN2O5 B11531944 (4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11531944
M. Wt: 473.7 g/mol
InChI Key: VDYPMPFCWPLJKS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, a furan ring, a chloronitrophenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation reactions: The furan ring is then coupled with the chloronitrophenyl group through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of the oxazolone ring: This step involves the cyclization of the intermediate product with an appropriate amine and carbonyl source under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups and potential biological activity.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both a bromophenyl and a chloronitrophenyl group, along with the furan and oxazolone rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H10BrClN2O5

Molecular Weight

473.7 g/mol

IUPAC Name

(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H10BrClN2O5/c21-12-3-1-11(2-4-12)18-8-6-14(28-18)10-17-20(25)29-19(23-17)15-9-13(24(26)27)5-7-16(15)22/h1-10H/b17-10-

InChI Key

VDYPMPFCWPLJKS-YVLHZVERSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.